molecular formula C13H16O B14381100 2-(2-Phenylethenyl)-3-propyloxirane CAS No. 88329-24-2

2-(2-Phenylethenyl)-3-propyloxirane

Cat. No.: B14381100
CAS No.: 88329-24-2
M. Wt: 188.26 g/mol
InChI Key: YAGFMCQIZDEMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethenyl)-3-propyloxirane is an organic compound that features an oxirane ring (epoxide) attached to a phenylethenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-3-propyloxirane can be achieved through several methods. One common approach involves the use of the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The oxirane ring can then be introduced through an epoxidation reaction using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig reactions followed by epoxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like dichloromethane and bases such as sodium hydride are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-3-propyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Phenylethenyl)-3-propyloxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-3-propyloxirane involves its ability to undergo nucleophilic attack due to the presence of the oxirane ring. This ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenylethenyl group can also participate in various electrophilic and nucleophilic reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethenyl)-3-propyloxirane is unique due to the presence of both an oxirane ring and a phenylethenyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

88329-24-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-(2-phenylethenyl)-3-propyloxirane

InChI

InChI=1S/C13H16O/c1-2-6-12-13(14-12)10-9-11-7-4-3-5-8-11/h3-5,7-10,12-13H,2,6H2,1H3

InChI Key

YAGFMCQIZDEMKU-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.